

5-Chlorothieno[3,2-b]pyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chlorothieno[3,2-b]pyridine

Cat. No.: B1590127

[Get Quote](#)

An In-depth Technical Guide to 5-Chlorothieno[3,2-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **5-Chlorothieno[3,2-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, molecular structure, synthesis, spectroscopic characterization, and applications, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Molecular Structure

CAS Number: 65977-55-1

Molecular Formula: C_7H_4ClNS

Molecular Weight: 169.63 g/mol

5-Chlorothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound consisting of a thiophene ring fused to a pyridine ring. The chlorine atom is substituted at the 5-position of the pyridine ring. This substitution pattern significantly influences the electronic properties and reactivity of the molecule, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 5-Chlorothieno[3,2-b]pyridine

Property	Value	Source
Physical Form	White to Yellow Solid	[1]
Purity	≥95%	[1]
Storage Temperature	2-8°C, sealed in dry, dark place	[1]
InChI	1S/C7H4ClNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H	[1]
InChIKey	DINNLDMXTNAIQE-UHFFFAOYSA-N	[1]
SMILES	Clc1ccc2sccc2n1	[2]

Molecular Structure Diagram

Caption: 2D representation of **5-Chlorothieno[3,2-b]pyridine**.

Synthesis of 5-Chlorothieno[3,2-b]pyridine

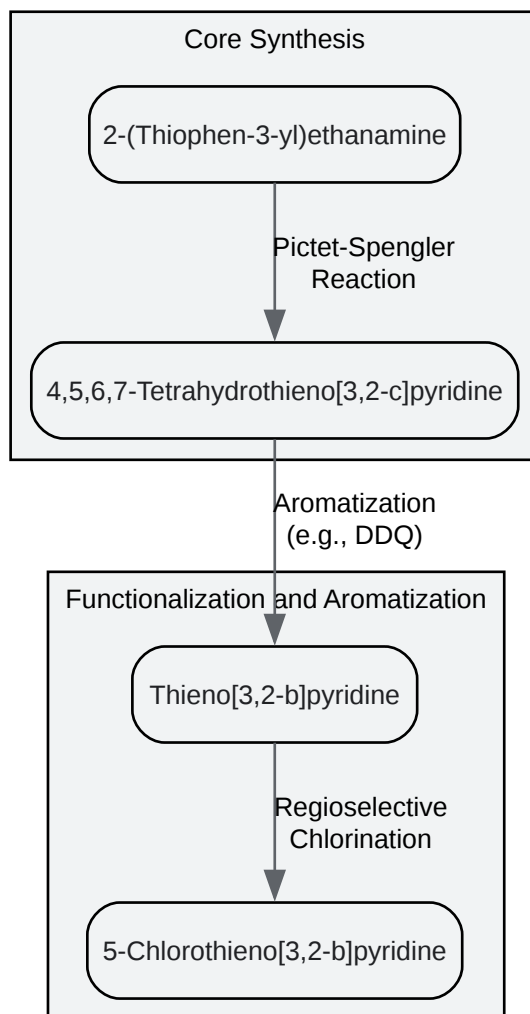
The synthesis of **5-Chlorothieno[3,2-b]pyridine** is not widely documented in peer-reviewed literature, unlike its 7-chloro isomer. However, a plausible synthetic route can be devised based on established methods for the synthesis of thienopyridines and the regioselectivity of electrophilic aromatic substitution on the parent heterocycle.

A common strategy for constructing the thieno[3,2-b]pyridine core involves the cyclization of a substituted thiophene precursor. For the synthesis of the 5-chloro derivative, a key step would be the regioselective chlorination of the thieno[3,2-b]pyridine scaffold or a suitable precursor. The regioselectivity of halogenation on pyridines can be influenced by the reaction conditions and the directing effects of existing substituents.[3]

Proposed Synthetic Workflow

A potential synthetic pathway could involve the construction of the thieno[3,2-b]pyridine core followed by a regioselective chlorination step. The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydrothienopyridines, which can then be aromatized.[4]

Proposed Synthesis of 5-Chlorothieno[3,2-b]pyridine



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **5-Chlorothieno[3,2-b]pyridine**.

Note: This proposed synthesis is based on general principles and the synthesis of related compounds. A detailed experimental protocol for the regioselective synthesis of the 5-chloro isomer requires further investigation and optimization.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **5-Chlorothieno[3,2-b]pyridine** is not readily available in the public domain. However, predicted spectral data can provide valuable insights for its characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and pyridine rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift. A study on substituted thieno[3,2-b]pyridines provides a basis for predicting the chemical shifts.^[5]

Mass Spectrometry

The mass spectrum of **5-Chlorothieno[3,2-b]pyridine** would show a molecular ion peak (M⁺) at m/z 169, with a characteristic isotopic pattern (M+2) at m/z 171 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and a C-Cl stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

The thieno[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[4] Derivatives of thienopyridines have been investigated for a wide range of therapeutic applications.

Kinase Inhibitors

The thieno[3,2-b]pyridine core has been identified as an attractive scaffold for the development of highly selective protein kinase inhibitors.[6] Kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in diseases such as cancer. The ability to selectively inhibit specific kinases is a major goal in modern drug discovery. The substitution pattern on the thieno[3,2-b]pyridine ring is critical for achieving high potency and selectivity.

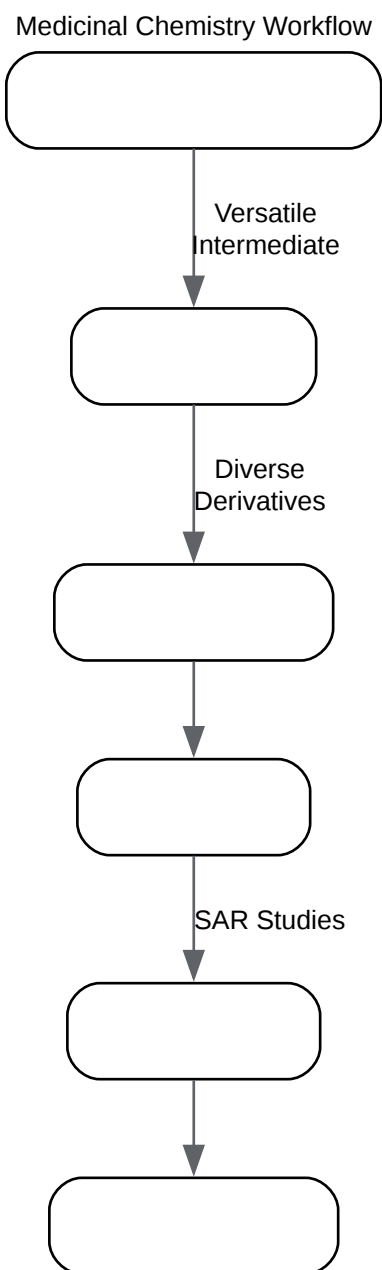
Negative Allosteric Modulators (NAMs) of Metabotropic Glutamate Receptors

Thieno[3,2-b]pyridine-5-carboxamide derivatives have been discovered as potent negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu₅).[7] mGlu₅ NAMs have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, fragile X syndrome, and depression.[7]

Antimicrobial Agents

Pyridine derivatives, including thienopyridines, have been explored for their antimicrobial properties.[8] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.

Workflow for a Medicinal Chemistry Campaign



[Click to download full resolution via product page](#)

Caption: Role of **5-Chlorothieno[3,2-b]pyridine** in a drug discovery pipeline.

Safety and Handling

5-Chlorothieno[3,2-b]pyridine should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, it is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.^[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

5-Chlorothieno[3,2-b]pyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited in the public domain, its structural features and the established biological activity of the thieno[3,2-b]pyridine scaffold make it a compound of high interest for further research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of **5-Chlorothieno[3,2-b]pyridine** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 5-Chlorothieno[3,2-b]pyridine | 65977-55-1 [sigmaaldrich.cn]
2. PubChemLite - 5-chlorothieno[3,2-b]pyridine (C7H4ClNS) [pubchemlite.lcsb.uni.lu]

- 3. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Chlorothieno[3,2-b]pyridine CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590127#5-chlorothieno-3-2-b-pyridine-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com